3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of piperazine, chlorophenyl, and pyrimidoindole
Preparation Methods
The synthesis of 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylpiperazine with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a solvent such as chloroform and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, chloroform), bases (e.g., sodium hydroxide, potassium carbonate), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but can include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to cell signaling and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The chlorophenyl group may enhance binding affinity and specificity, while the pyrimidoindole core can contribute to the overall stability and bioactivity of the compound .
Properties
IUPAC Name |
3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZDXOAAUIAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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